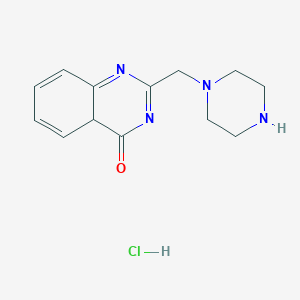
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride
Overview
Description
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a heterocyclic compound that features a quinazolinone core linked to a piperazine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit antibacterial activity . They have also been associated with alpha1-adrenergic receptors, which play a significant role in various neurological conditions .
Mode of Action
It is known that piperazine derivatives can interact with their targets and cause changes in cellular functions . For instance, some piperazine derivatives have been found to inhibit DNA gyrase, an enzyme that is crucial for DNA replication in bacteria .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may interfere with the dna replication process in bacteria by inhibiting dna gyrase .
Pharmacokinetics
Similar compounds have been reported to show alpha1-adrenergic affinity in the range from 22 nm to 250 nm . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may cause disruption in bacterial cells, potentially leading to their death .
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as acetylcholinesterase and monoamine oxidase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. Additionally, it has been observed to interact with certain receptor proteins, potentially modulating neurotransmitter release and uptake .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression profiles by upregulating or downregulating specific genes involved in metabolic processes and stress responses . These changes can lead to variations in cellular metabolism, impacting energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific binding interactions . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential for its effective use in research. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These changes can affect its potency and efficacy in experimental applications. Long-term studies have shown that the compound can maintain its activity for extended periods under controlled conditions, but its effects on cellular function may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as anxiolytic or antidepressant-like activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. These interactions are critical for understanding the compound’s pharmacokinetics and its distribution within different tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by nucleophiles such as piperazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, halides, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully saturated derivatives .
Scientific Research Applications
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Quinazolinone derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, also contain the quinazolinone core.
Uniqueness
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride is unique due to its combination of the piperazine and quinazolinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-4aH-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQBZNXXKHORHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=O)C3C=CC=CC3=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)
![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
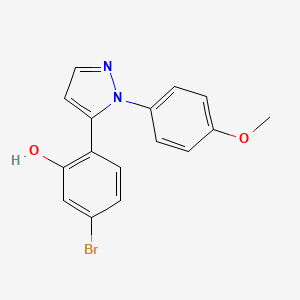
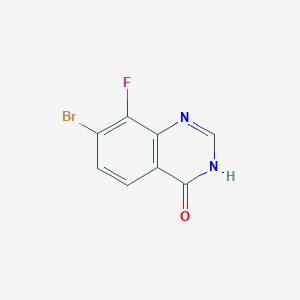
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)
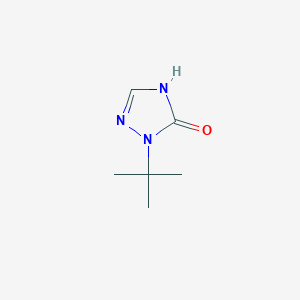

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)
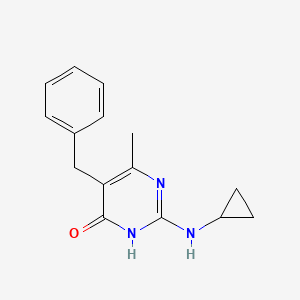
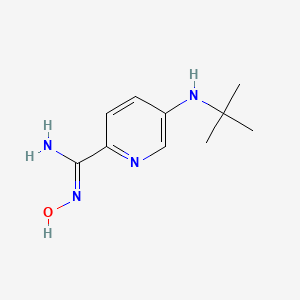
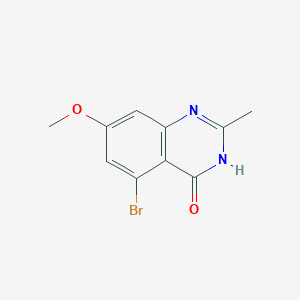
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
